N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine is a sulfonamide compound characterized by the presence of a valine residue linked to a sulfonyl group, which is further substituted with a 4-(2-methoxyphenoxy)phenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
The compound can be synthesized through multi-step chemical processes involving various reagents and conditions. It is primarily derived from L-valine, an essential amino acid, which serves as the backbone for the synthesis of this compound. The specific synthesis pathways often utilize sulfonyl chlorides and acylation techniques to introduce the desired functional groups.
N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine falls under the category of sulfonamide derivatives, which are known for their diverse biological activities. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are widely used in pharmaceuticals for their antibacterial properties.
The synthesis of N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine typically involves several key steps:
The reactions typically require careful control of temperature and pH, along with monitoring reaction progress using techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
The molecular structure of N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine can be represented as follows:
The structure features:
Spectroscopic data (e.g., NMR, IR) confirms the presence of characteristic functional groups:
N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine can participate in various chemical reactions due to its functional groups:
The reaction conditions must be optimized to prevent degradation of sensitive functional groups while maximizing yield and purity. Analytical methods like High Performance Liquid Chromatography (HPLC) are often employed for monitoring reaction progress.
The mechanism of action for N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine involves its interaction with biological targets, which may include enzymes or receptors influenced by sulfonamide compounds.
Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, suggesting potential efficacy for this compound as well.
Relevant data indicate that its melting point ranges from 150°C to 160°C, confirming its solid-state stability at room temperature.
N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine has potential applications in various fields:
The target compound is systematically named as 2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid according to IUPAC conventions. This nomenclature precisely reflects its molecular architecture: a valine backbone (3-methylbutanoic acid) linked via a sulfonamide bond [-S(=O)₂-NH-] to a 4-(2-methoxyphenoxy)phenyl scaffold. The presence of the chiral center at the valine α-carbon necessitates stereochemical specification. Commercial sources typically offer this compound as a racemate (DL-valine derivative), though enantiopure L-valine configurations may be synthesized for targeted biological studies [2] [3].
Table 1: Nomenclature of Key Structural Motifs
Structural Element | IUPAC Designation |
---|---|
Amino acid core | 3-Methylbutanoic acid (valine) |
Sulfonamide linkage | [4-(2-Methoxyphenoxy)phenyl]sulfonyl |
Ether linkage | 2-Methoxyphenoxy (ortho-substituted diaryl ether) |
Stereochemical descriptor | rac-2-[[4-(2-Methoxyphenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid |
Related compounds follow analogous naming patterns:
Though single-crystal X-ray data for the valine derivative remains unpublished, crystallographic studies of structurally analogous N-arylsulfonyl amino acids reveal conserved geometric features. The sulfonamide group (-SO₂-NH-) adopts a characteristic pyramidal nitrogen configuration, with bond angles near 109.5° and S-N bond lengths averaging 1.62 Å. The aryl ring and sulfonyl group typically form a dihedral angle of 75–85°, minimizing steric clash and facilitating intermolecular hydrogen bonding. In the closely related compound N-{[4-(4-methoxyphenylsulfonamido)phenyl]sulfonyl}glycine, X-ray diffraction confirms an intramolecular C–H⋯O hydrogen bond stabilizing the sulfonamide conformation and an intermolecular N–H⋯O network in the crystal lattice [5].
Table 2: Characteristic Sulfonamide Bond Parameters from Crystallographic Studies
Parameter | Typical Range | Functional Significance |
---|---|---|
S-N bond length | 1.60–1.64 Å | Resonance stabilization of S⁺-N⁻ partial charges |
S=O bond length | 1.42–1.45 Å | High bond order; electron withdrawal from aryl ring |
O=S=O bond angle | 118–120° | sp² hybridization at sulfur |
Dihedral (aryl-SO₂) | 75–90° | Minimizes steric hindrance with amino acid side chain |
FT-IR Spectroscopy: Key diagnostic bands include:
NMR Spectroscopy (representative shifts in DMSO-d₆):
Table 3: Characteristic ¹H NMR Chemical Shifts
Proton Site | δ (ppm) | Multiplicity |
---|---|---|
Valine α-CH | 3.8–4.2 | Multiplet |
Valine β-CH | 2.1–2.3 | Multiplet |
Valine γ-CH₃ | 0.9–1.1 | Doublet (6H) |
Sulfonamide-bound phenyl (C2, C6) | 7.4–7.6 | Doublet |
Sulfonamide-bound phenyl (C3, C5) | 7.0–7.2 | Doublet |
Methoxyphenyl ring protons | 6.8–7.3 | Multiplet |
OCH₃ | 3.8 | Singlet |
Mass Spectrometry: High-resolution ESI-MS exhibits a [M-H]⁻ ion at m/z 362.1164 (calculated for C₁₈H₂₁NO₅S⁻: 362.1167), with fragmentation ions at m/z 246 (loss of valine fragment), 155 (protonated 2-methoxyphenoxy), and 108 (sulfonyl phenyl cation) [3].
Structural analogs exhibit significant property variations dictated by their amino acid side chains and aryl substitutions:
Table 4: Comparative Analysis of N-Sulfonyl Amino Acid Derivatives
Compound | Molecular Formula | MW (g/mol) | Key Structural Features | *log P ** |
---|---|---|---|---|
N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine [3] | C₁₈H₂₁NO₅S | 363.43 | Branched aliphatic (isopropyl) | 3.26 |
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine [2] | C₁₉H₂₃NO₆S | 393.45 | Aliphatic (isobutyl) | 3.51 |
((4-(o-tolyloxy)phenyl)sulfonyl)methionine [8] | C₁₈H₂₁NO₅S₂ | 395.49 | Thioether side chain (-SCH₃) | 2.88 |
N-([4-(2-METHOXYPHENOXY)PHENYL]SULFONYL)PHENYLALANINE [7] | C₂₂H₂₁NO₆S | 427.47 | Aromatic (benzyl) | 4.02 |
((4-(2-methoxyphenoxy)phenyl)sulfonyl)glycine [9] [10] | C₁₅H₁₅NO₆S | 337.35 | No side chain (H) | 1.89 |
Structural and Electronic Comparisons:
Table 5: Functional Implications of Side Chain Variations
Amino Acid Residue | Impact on Sulfonamide Acidity (pKa) | Conformational Flexibility | Potential Pharmacological Influence |
---|---|---|---|
Valine | pKa ~8.5 | Low (β-branching) | Enhanced target specificity |
Leucine | pKa ~8.4 | Moderate | Balanced permeability/binding |
Glycine | pKa ~7.9 | High | Improved solubility; reduced cellular uptake |
Phenylalanine | pKa ~8.2 | Moderate (π-stacking) | Enhanced hydrophobic pocket interactions |
Methionine | pKa ~8.6 | Moderate (S-donor) | Metal coordination capability |
Predicted using ChemAxon software
These systematic comparisons highlight how targeted modifications to the amino acid or aryl components can fine-tune physicochemical properties for specific biochemical applications—such as optimizing protease inhibition or membrane transport—without altering the core sulfonamide pharmacophore.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1